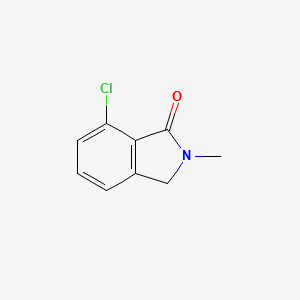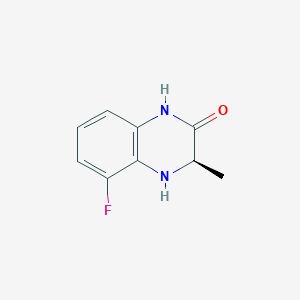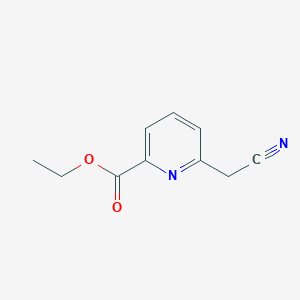
7-Chloro-2-methylisoindolin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-2-methylisoindolin-1-one is a chemical compound with the molecular formula C9H8ClNO and a molecular weight of 181.62 g/mol It is characterized by the presence of a chloro group at the 7th position and a methyl group at the 2nd position on the isoindolin-1-one ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-methylisoindolin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylbenzylamine with phosgene to form the corresponding isocyanate, which then undergoes cyclization to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.
化学反应分析
Types of Reactions
7-Chloro-2-methylisoindolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloro group to other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.
科学研究应用
7-Chloro-2-methylisoindolin-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The specific mechanism of action for 7-Chloro-2-methylisoindolin-1-one depends on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
相似化合物的比较
Similar Compounds
2-Methylisoindolin-1-one: Lacks the chloro group, resulting in different reactivity and applications.
7-Chloroisoindolin-1-one: Lacks the methyl group, which can affect its chemical properties and biological activity.
Uniqueness
7-Chloro-2-methylisoindolin-1-one is unique due to the presence of both the chloro and methyl groups, which confer specific chemical and biological properties
属性
分子式 |
C9H8ClNO |
|---|---|
分子量 |
181.62 g/mol |
IUPAC 名称 |
7-chloro-2-methyl-3H-isoindol-1-one |
InChI |
InChI=1S/C9H8ClNO/c1-11-5-6-3-2-4-7(10)8(6)9(11)12/h2-4H,5H2,1H3 |
InChI 键 |
DCMIUEBMDBUYSV-UHFFFAOYSA-N |
规范 SMILES |
CN1CC2=C(C1=O)C(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Isopropyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11909139.png)




![Furo[2,3-h]quinolin-2(1H)-one](/img/structure/B11909166.png)



![furo[3,4-b]quinolin-1(3H)-one](/img/structure/B11909182.png)
![4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde](/img/structure/B11909184.png)

